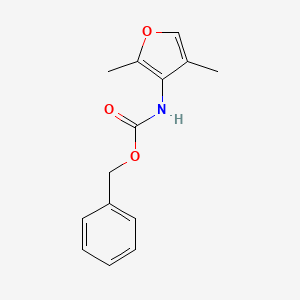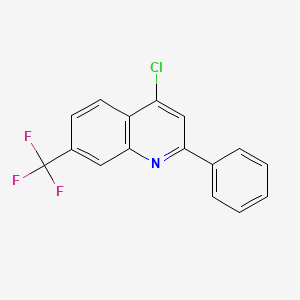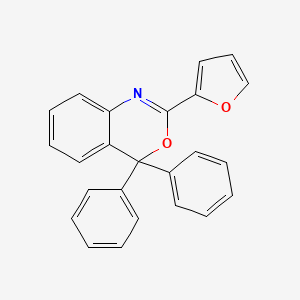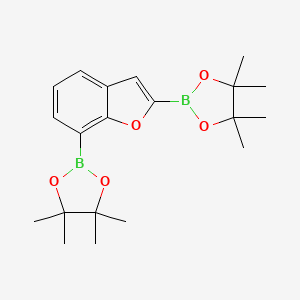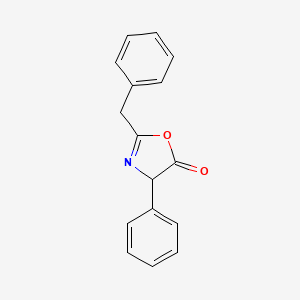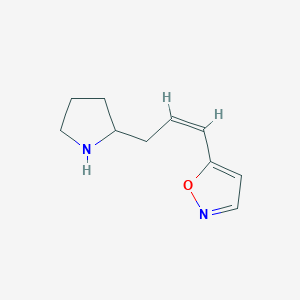
(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is a synthetic organic compound that features a unique isoxazole ring structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole typically involves the reaction of pyrrolidine with an appropriate isoxazole precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole: A stereoisomer with different spatial arrangement.
5-(3-(Pyrrolidin-2-yl)propyl)isoxazole: A compound with a similar structure but lacking the double bond.
5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole: A compound with a triple bond instead of a double bond.
Uniqueness
(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is unique due to its specific stereochemistry and the presence of both the isoxazole ring and the pyrrolidine moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
5-[(Z)-3-pyrrolidin-2-ylprop-1-enyl]-1,2-oxazole |
InChI |
InChI=1S/C10H14N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h1,5-6,8-9,11H,2-4,7H2/b5-1- |
Clave InChI |
YPOYUJMQUTVOQV-KTAJNNJTSA-N |
SMILES isomérico |
C1CC(NC1)C/C=C\C2=CC=NO2 |
SMILES canónico |
C1CC(NC1)CC=CC2=CC=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
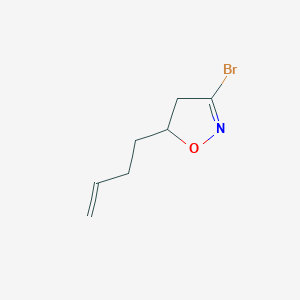
![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)


